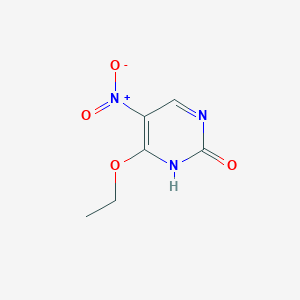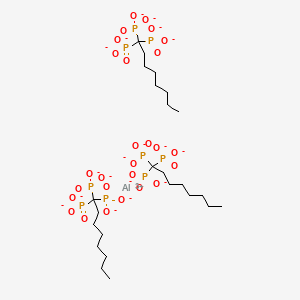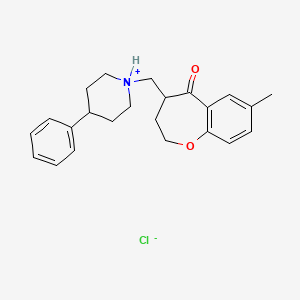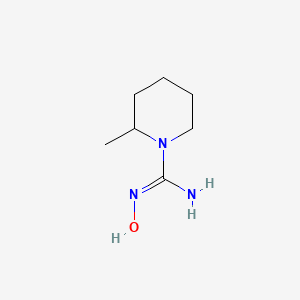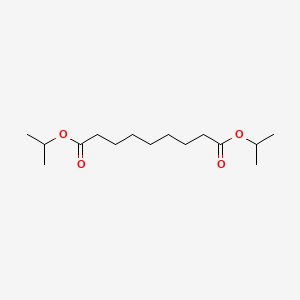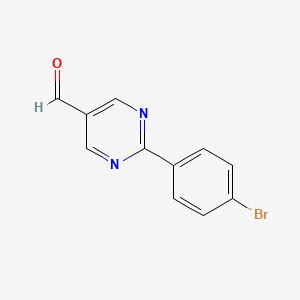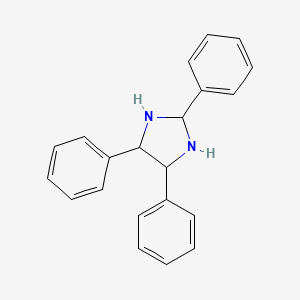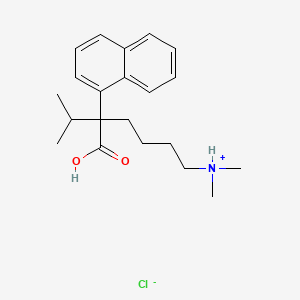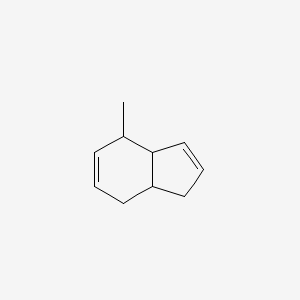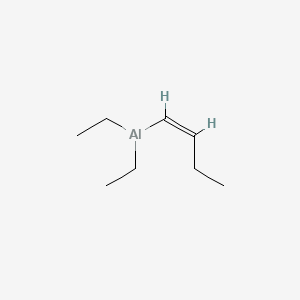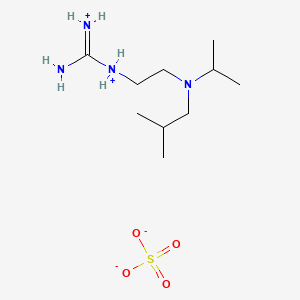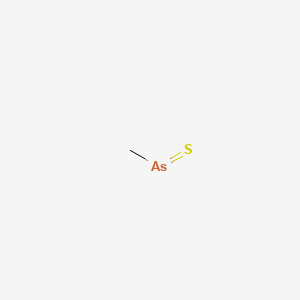
Arsine, methylthioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thioarsorosomethane can be synthesized through the reaction of methylarsine with sulfur. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of thioarsorosomethane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Thioarsorosomethane undergoes various chemical reactions, including:
Oxidation: Thioarsorosomethane can be oxidized to form methylarsinic acid and sulfur dioxide.
Reduction: It can be reduced to form methylarsine and hydrogen sulfide.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with the reactions conducted under inert atmospheres to prevent unwanted oxidation.
Major Products Formed
Oxidation: Methylarsinic acid and sulfur dioxide.
Reduction: Methylarsine and hydrogen sulfide.
Substitution: Various organoarsenic compounds depending on the substituent introduced.
科学的研究の応用
Thioarsorosomethane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of thioarsorosomethane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Methylarsine: Similar in structure but lacks the sulfur atom.
Methylarsinic acid: An oxidized form of thioarsorosomethane.
Arsenic trioxide: Another organoarsenic compound with different chemical properties.
Uniqueness
Thioarsorosomethane is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
特性
CAS番号 |
2533-82-6 |
|---|---|
分子式 |
CH3AsS |
分子量 |
122.02 g/mol |
IUPAC名 |
thioarsorosomethane |
InChI |
InChI=1S/CH3AsS/c1-2-3/h1H3 |
InChIキー |
HZQMVTWIBHMLHY-UHFFFAOYSA-N |
正規SMILES |
C[As]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


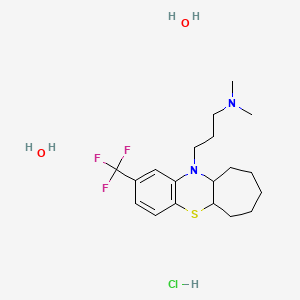
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
